Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate typically involves the bromination and sulfonylation of thiophene derivatives. One common method includes the use of bromine and fluorosulfonyl chloride under controlled conditions to achieve the desired substitution on the thiophene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-(methylsulfonyl)thiophene-2-carboxylate
- Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 4-bromo-5-(trifluoromethylsulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Biological Activity
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a bromine atom and a fluorosulfonyl group. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula : C7H6BrFNO3S
Molecular Weight : 285.09 g/mol
IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that the fluorosulfonyl group may enhance the compound's reactivity and binding affinity towards specific proteins involved in disease pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for the progression of diseases such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Caspase activation |
HT-29 (Colon) | 20 | Apoptosis induction |
A549 (Lung) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, treatment with this compound resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, particularly in MCF-7 cells.
- Findings : The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
-
Inflammation Model : In a murine model of arthritis, administration of this compound led to a marked decrease in joint inflammation and pain scores compared to control groups.
- Results : Histological analysis revealed reduced infiltration of immune cells in treated animals.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects in humans.
Properties
Molecular Formula |
C6H4BrFO4S2 |
---|---|
Molecular Weight |
303.1 g/mol |
IUPAC Name |
methyl 4-bromo-5-fluorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H4BrFO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 |
InChI Key |
RVIOOJHEJSDCSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)S(=O)(=O)F)Br |
Origin of Product |
United States |
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